molecular formula C13H25Cl3O2Si B1587422 11-Acetoxyundecyltrichlorosilane CAS No. 53605-77-9

11-Acetoxyundecyltrichlorosilane

Cat. No.: B1587422
CAS No.: 53605-77-9
M. Wt: 347.8 g/mol
InChI Key: GPHCMDOASQYDKS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 11-Acetoxyundecyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 11-Acetoxyundecyltrichlorosilane involves its ability to form covalent bonds with various substrates through its trichlorosilyl group. This allows it to act as a coupling agent, promoting adhesion between different materials. The acetoxy group can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane bonds .

Comparison with Similar Compounds

Uniqueness: 11-Acetoxyundecyltrichlorosilane is unique due to its combination of a trichlorosilyl group and an acetoxy group, which imparts distinct reactivity and functionality. This makes it particularly useful as a coupling agent and in surface modification applications .

Properties

IUPAC Name

11-trichlorosilylundecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25Cl3O2Si/c1-13(17)18-11-9-7-5-3-2-4-6-8-10-12-19(14,15)16/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHCMDOASQYDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402584
Record name 11-ACETOXYUNDECYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53605-77-9
Record name 11-ACETOXYUNDECYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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